1,3-Diethyl-1,3-diphenylurea
Description
Contextualization as a Carbonyl Compound and Urea (B33335) Derivative
1,3-Diethyl-1,3-diphenylurea is fundamentally classified as a carbonyl compound and a symmetrical derivative of urea. scbt.comscbt.comsigmaaldrich.com Its structure consists of a central urea core (a carbonyl group bonded to two nitrogen atoms) where each nitrogen atom is substituted with one ethyl group and one phenyl group. wikipedia.org
The presence of the carbonyl group is central to its chemical nature, enabling it to participate in hydrogen bonding and dipole-dipole interactions, which in turn affect its reactivity and solubility. scbt.com The molecule exhibits amide-type resonance, where the lone pairs of electrons on the nitrogen atoms interact with the carbonyl group's pi system. iucr.orgnih.govnih.gov This interaction, combined with the influence of the aromatic phenyl substituents, results in a nearly planar arrangement around the nitrogen atoms. iucr.orgnih.govresearchgate.net As a urea derivative, its chemistry is distinct, allowing for fine-tuning of the nucleophilicity of the nitrogen atoms through such substitutions. iucr.orgnih.govresearchgate.net The molecule of this compound possesses a non-crystallographic C₂ symmetry. sigmaaldrich.comiucr.orgnih.gov
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 85-98-3 | wikipedia.orgscbt.com |
| Molecular Formula | C₁₇H₂₀N₂O | wikipedia.orgscbt.com |
| Molecular Weight | 268.35 g/mol | scbt.comiucr.org |
| Appearance | White crystalline powder/solid | chemicalbook.com |
| Melting Point | 73-75 °C | chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in acetone (B3395972), ethanol (B145695), and benzene; insoluble in water. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
Historical Perspective and Significance in Chemical Science
The primary significance of this compound in chemical science stems from its industrial application as a stabilizer for smokeless powder and propellants. wikipedia.orgscbt.comsigmaaldrich.com In this capacity, it functions as a burning rate moderator, contributing to the controlled and consistent ignition of propellants, which is crucial for ammunition safety and performance. wikipedia.org
This specific use has also rendered it highly important in forensic science. wikipedia.org As a component of smokeless powder, it becomes part of the gunshot residue (GSR) expelled when a firearm is discharged. wikipedia.orgchemicalbook.com Consequently, the detection of ethyl centralite on a suspect's hands or clothing serves as a key indicator in forensic investigations to determine if an individual has recently fired a gun. wikipedia.org
Historically, the compound has also been utilized as a plasticizer in the manufacturing of celluloid, where it improves the material's flexibility and durability. wikipedia.org A common synthesis method involves the condensation reaction of aniline (B41778) with ethyl isocyanate. wikipedia.org
Overview of Research Trajectories and Academic Relevance
Academic research on this compound has largely followed its practical applications. A significant body of work focuses on its function as a propellant stabilizer and the characterization of its degradation derivatives. sigmaaldrich.comresearchgate.net Researchers have developed synthetic methods to obtain various degradation products to better understand the aging process of propellants. researchgate.net
Another major research trajectory involves the development of analytical methods for its detection. Photochemically induced fluorescence (PIF) has been studied as a basis for novel fluorimetric methods to quantify the compound in propellant samples. researchgate.netnih.gov This technique involves using UV irradiation to convert the non-fluorescent ethyl centralite into fluorescent derivatives, which can then be measured. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
1,3-diethyl-1,3-diphenylurea | |
|---|---|---|
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InChI |
InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |
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InChI Key |
PZIMIYVOZBTARW-UHFFFAOYSA-N | |
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Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 | |
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Molecular Formula |
C17H20N2O | |
| Record name | N,N'-DIETHYLCARBANILIDE | |
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DSSTOX Substance ID |
DTXSID8025040 | |
| Record name | N,N'-Diethylcarbanilide | |
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Molecular Weight |
268.35 g/mol | |
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Physical Description |
N,n'-diethylcarbanilide appears as white flakes or white crystalline solid. Peppery odor. (NTP, 1992) | |
| Record name | N,N'-DIETHYLCARBANILIDE | |
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Boiling Point |
617 to 626 °F at 760 mmHg (NTP, 1992) | |
| Record name | N,N'-DIETHYLCARBANILIDE | |
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Flash Point |
302 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | N,N'-DIETHYLCARBANILIDE | |
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Density |
1.12 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Density |
9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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CAS No. |
85-98-3 | |
| Record name | N,N'-DIETHYLCARBANILIDE | |
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| Record name | Urea, N,N'-diethyl-N,N'-diphenyl- | |
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| Record name | 1,3-diethyldiphenylurea | |
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Melting Point |
174 °F (NTP, 1992) | |
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Synthetic Methodologies and Reaction Pathways of 1,3 Diethyl 1,3 Diphenylurea
Advanced Synthetic Routes
The preparation of 1,3-Diethyl-1,3-diphenylurea can be approached through several advanced synthetic strategies. These methods include condensation reactions, alkylation of urea (B33335) precursors, and catalytic carbonylations.
The formation of the urea linkage is frequently accomplished through the reaction of an amine with an isocyanate. commonorganicchemistry.com The synthesis of this compound can be conceptualized through the condensation of N-ethylaniline with a suitable carbonyl source. A related classical method involves the reaction of aniline (B41778) with urea. For instance, N,N'-diphenylurea can be produced in high yields by heating two molar equivalents of aniline with one molar equivalent of urea. chemicalbook.com
A more direct conceptual pathway would involve the reaction of N-ethylaniline with its corresponding isocyanate or a phosgene equivalent. The general synthesis involves the condensation of aniline with ethyl isocyanate to form urea linkages. wikipedia.org This reaction is typically performed in a solvent to manage the reaction temperature. wikipedia.org However, to obtain the specific N,N'-diethyl-N,N'-diphenyl substitution pattern, the reaction would necessitate starting with N-ethylaniline and reacting it with a carbonyl source, or by ethylating a diphenylurea precursor.
| Reactant A | Reactant B | Product | Reaction Type |
| N-Ethylaniline | Phosgene or equivalent | This compound | Condensation |
| Aniline | Urea | 1,3-Diphenylurea (B7728601) | Condensation |
This table illustrates common condensation strategies for forming urea derivatives.
Direct N-alkylation of a pre-formed urea scaffold is a viable method for synthesizing more complex urea derivatives. google.com Starting with 1,3-diphenylurea, a stepwise N-alkylation using an ethylating agent such as ethyl iodide or diethyl sulfate could yield this compound. sciencemadness.orgsciencemadness.org This process typically requires the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity for the subsequent reaction with the alkylating agent. google.com Phase transfer catalysts can be employed to facilitate the reaction between the urea, a solid base, and the alkylating agent in a suitable diluent. google.com
The reactivity of the urea derivative can influence the outcome. For instance, in some systems, an N-monoalkylated urea intermediate is found to be more reactive than the starting unsubstituted urea, leading to the formation of the N,N'-dialkylated product. uno.edu While the outline mentions N-methylation, the principles are analogous, using a methylating agent instead of an ethylating one.
Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions for the formation of ureas. thieme-connect.com These methods often involve the oxidative carbonylation of amines, using carbon monoxide as the carbonyl source. acs.orgnih.gov A general synthesis of symmetrically disubstituted ureas can be achieved by the direct Pd-catalyzed oxidative carbonylation of primary amines. acs.org The reactions are typically carried out at elevated temperatures and pressures in the presence of a palladium catalyst, such as PdI2, and an oxidant. acs.org
This methodology has been successfully applied to synthesize a variety of pharmacologically active ureas. acs.org While direct synthesis of this compound using this specific method is not extensively detailed in the provided results, the general applicability for N,N'-disubstituted ureas suggests its potential. thieme-connect.com Such catalytic systems are appealing due to their high efficiency and the use of carbon monoxide as a readily available C1 building block. nih.gov
Table of Palladium-Catalyzed Carbonylation Conditions for Urea Synthesis
| Catalyst System | Oxidant | Substrates | Temperature | Pressure |
|---|---|---|---|---|
| PdI₂ / KI | Air | Primary Amines | 90–100 °C | 20 atm (CO/Air mix) |
This table summarizes typical conditions for palladium-catalyzed synthesis of urea derivatives, based on findings for related compounds. thieme-connect.comacs.org
Beyond the primary methods, several alternative approaches exist for synthesizing substituted ureas. Traditional methods often rely on hazardous reagents like phosgene or isocyanates. nih.gov Safer alternatives to phosgene, such as triphosgene or N,N'-carbonyldiimidazole (CDI), are now widely used. commonorganicchemistry.comnih.gov Triphosgene, a solid, serves as a more manageable source of phosgene in situ. commonorganicchemistry.com
Other innovative methods include:
Carbon Dioxide as a C1 Source : Metal-free methods have been developed to synthesize urea derivatives using CO2 at atmospheric pressure and room temperature. organic-chemistry.org
Rearrangement Reactions : The Curtius rearrangement of acyl azides or the Hofmann rearrangement of primary amides generates isocyanate intermediates in situ, which can then be trapped by amines to form ureas. organic-chemistry.org
Transamidation : The reaction of urea with amines at elevated temperatures can be used to produce substituted ureas, driven by the release of ammonia. sciencemadness.org This approach is considered a green alternative to isocyanate-based methods. nih.gov
Reaction Mechanisms and Kinetics
The formation of this compound, like other ureas, is governed by fundamental reaction mechanisms, primarily involving nucleophilic attack at a carbonyl carbon.
The synthesis of ureas from isocyanates and amines is a classic example of a nucleophilic addition-elimination reaction, though it's often described as a nucleophilic addition to the C=N double bond of the isocyanate. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. commonorganicchemistry.com This process does not typically require a catalyst, especially with nucleophilic aliphatic amines. umn.edu
The reaction mechanism proceeds as follows:
The lone pair of electrons on the amine nitrogen initiates a nucleophilic attack on the central carbon atom of the isocyanate group (R-N=C=O).
This attack leads to the formation of a zwitterionic intermediate.
A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the final stable urea product.
Studies on Reaction Pathways
Synthetic routes to this compound often involve the alkylation of a urea precursor. One established method involves the N-ethylation of 1,3-diphenylureas. researchgate.net This reaction is typically carried out by treating the parent urea with sodium hydride and an iodoalkane in a solvent like dimethylformamide. researchgate.net This pathway is generally effective, provided the aniline precursor to be alkylated is not substituted with more than one nitro group. researchgate.net The reaction proceeds through the deprotonation of the urea nitrogen, followed by nucleophilic attack on the alkyl halide.
Influence of Structural Rigidity and Steric Hindrance on Reactivity
The molecular structure of this compound significantly impacts its reactivity. Crystallographic studies show the molecule possesses non-crystallographic C2 symmetry. nih.govnih.gov The coordination environment around both nitrogen atoms is nearly planar. nih.govnih.gov This planarization is a result of two key electronic interactions: amide-type resonance with the carbonyl group and interaction of the nitrogen lone pairs with the aromatic systems of the phenyl substituents. nih.govnih.gov
This structural arrangement leads to a marked rigidity in the molecule's core. The least-squares planes defined by the carbon atoms of the two phenyl rings enclose an angle of 40.31 (4)°. nih.gov The presence of both bulky phenyl groups and flexible ethyl groups creates significant steric hindrance around the reactive nitrogen and carbonyl centers. This steric shielding, combined with the electronic stabilization from resonance, contributes to the compound's stability and governs its role as a stabilizer in various applications. nih.govsigmaaldrich.com The derivatization of the nitrogen atoms allows for the fine-tuning of their nucleophilicity. nih.gov
Formation of Stable Intermediates
In the synthesis of substituted ureas, the formation of isocyanate intermediates is a known secondary reaction pathway. For instance, in the synthesis of phenylurea, an intermediate formation of phenyl isocyanate can occur, which then reacts with aniline to form carbanilide (1,3-diphenylurea). orgsyn.org By analogy, synthetic pathways for this compound could involve similar stable isocyanate intermediates, particularly in reactions conducted at elevated temperatures or under specific catalytic conditions.
Degradation and Decomposition Pathways
This compound undergoes degradation through several mechanisms, primarily driven by thermal and photochemical stress. These processes are critical to understanding its function as a chemical stabilizer.
Thermal Decomposition and Kinetic Analysis
Thermal stress can induce the cleavage of the urea linkages. Studies on the closely related model compound 1,3-diphenylurea (DPU) demonstrate that thermal cracking breaks the urea linkage to form an isocyanate and an amine. utwente.nl This decomposition reaction of DPU yields phenyl isocyanate and aniline. mdpi.com The process is typically conducted in a flow reactor at temperatures between 350–450 °C. utwente.nl Under these conditions, high conversion and selectivity are achieved, as detailed in the table below.
| Parameter | Value | Temperature Range (°C) |
| DPU Conversion | 70–90 mol% | 350–450 |
| Selectivity to Products | ~100 mol% | 350–450 |
| Average Mole Balance | ~95 mol% | 350–450 |
This data is based on the thermal decomposition of the model compound 1,3-diphenylurea. utwente.nl
The decomposition of pure, solvent-free DPU requires temperatures of at least 240 °C. mdpi.com Analogous thermal decomposition of this compound is expected to proceed via a similar pathway, yielding N-ethylaniline and phenyl isocyanate.
Photochemical Degradation Mechanisms
This compound is susceptible to photochemical degradation upon exposure to UV radiation. nih.gov Although initially a non-fluorescent molecule, UV irradiation induces the formation of fluorescent derivatives. nih.gov Studies have been conducted to understand this photochemically induced fluorescence (PIF) under various conditions, including the influence of solvent type (water, methanol, acetonitrile, and chloroform), oxygen dependence, and UV irradiation time. nih.gov The identification of degradation products via mass spectrometry is a key step in elucidating the specific photochemical mechanism. nih.gov This photochemical instability is a crucial aspect of its function, as the degradation process is linked to its role as a stabilizer in certain formulations. nih.gov
Formation of Nitro and Nitroso Derivatives as Degradation Products
A significant degradation pathway for this compound, particularly in its role as a propellant stabilizer, involves the formation of nitro and nitroso derivatives. researchgate.net Research has focused on developing synthetic methods to produce these specific degradation products in high yield to study their properties. researchgate.net The formation of N-nitroso compounds from secondary amines is a well-established reaction. nih.gov In the case of this compound, degradation can lead to N-nitroso-N-alkyl compounds, which have been synthesized for study using N-nitrosating agents like nitrosyl acetate in acetic acid. researchgate.net
Analysis of Decomposition Species
The thermal decomposition of this compound, also known as Ethyl Centralite, leads to the formation of several chemical species. The nature and distribution of these products are highly dependent on the conditions of decomposition, such as temperature and the presence of other substances.
When heated to decomposition, this compound burns and releases toxic fumes containing mixed oxides of nitrogen (NOx) chemicalbook.comchemicalbook.com. Complete combustion of the compound also yields carbon monoxide (CO), carbon dioxide (CO2), and other pyrolysis products characteristic of organic material combustion scbt.com.
Studies involving thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), coupled with Infrared (IR) spectrometry for product analysis, have been conducted on structurally similar urea derivatives bohrium.com. Research on the thermal decomposition of various alkyl- and aryl-ureas, including 1,3-diethyl- and 1,3-diphenyl-urea, identified isocyanate, amine, and trimer as the evolved products bohrium.com.
More specific research on the thermal cracking of 1,3-diphenyl urea (DPU), a closely related model compound, demonstrated its decomposition into phenyl isocyanate and aniline at temperatures between 350°C and 450°C mdpi.comresearchgate.net. This process was found to be highly selective, achieving yields of 60–97 mol% for these products mdpi.com.
As a stabilizer in smokeless powders, this compound's role is to slow down the thermolysis of nitrate esters. It achieves this by capturing and neutralizing autocatalytic decomposition by-products, which include nitrogen oxides (NO, NO2) and acids (HNO2, HNO3) researchgate.net.
The primary decomposition species identified under various conditions are summarized in the table below.
| Decomposition Condition | Identified Species | Analytical Method |
|---|---|---|
| Combustion/Heating to Decomposition | Nitrogen Oxides (NOx) | Not Specified |
| Combustion | Carbon Monoxide (CO), Carbon Dioxide (CO2), Other Pyrolysis Products | Not Specified |
| Thermal Treatment (on related ureas) | Isocyanate, Amine, Trimer | Infrared (IR) Spectrometry |
| Thermal Cracking (350-450°C, on 1,3-diphenyl urea) | Phenyl Isocyanate, Aniline | Not Specified |
| Stabilizer Function in Propellants | Captures NO, NO2, HNO2, HNO3 | Not Specified |
Molecular Structure and Conformation Analysis of 1,3 Diethyl 1,3 Diphenylurea
Crystallographic Studies
X-ray diffraction studies have provided precise insights into the solid-state structure of 1,3-Diethyl-1,3-diphenylurea. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov
| Crystal Data | |
| Chemical Formula | C₁₇H₂₀N₂O |
| Formula Weight | 268.35 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.6990 (5) |
| b (Å) | 16.7622 (10) |
| c (Å) | 10.6011 (5) |
| β (°) | 118.854 (4) |
| Volume (ų) | 1509.52 (14) |
| Z | 4 |
| Data sourced from Betz et al. (2011) nih.gov |
The molecule of this compound is a symmetrical derivative of urea (B33335) and exhibits non-crystallographic C₂ symmetry. nih.govsigmaaldrich.comnih.gov This pseudo-symmetry is a key characteristic of its molecular conformation in the crystalline state. nih.gov
A significant feature of the molecule's structure is the pronounced planarization of the coordination environments around the nitrogen atoms. nih.govnih.gov This planarity arises from the interplay between amide-type resonance and the interaction of the nitrogen lone pair electrons with the aromatic system of the phenyl substituents. nih.gov The nitrogen atoms are only slightly displaced from the planes defined by the atoms bonded to them, with displacement values of 0.183 (1) Å and -0.180 (1) Å. nih.gov This near-planar geometry indicates a delocalization of electrons across the N-C(O)-N system and into the phenyl rings. nih.gov
In the crystal structure, the molecules are connected through specific intermolecular interactions. nih.govnih.gov Weak C-H···O hydrogen bonds are present, involving a meta-hydrogen atom from a phenyl ring and the carbonyl oxygen atom of an adjacent molecule. nih.gov These interactions, with a donor-acceptor distance that is slightly less than the sum of the van der Waals radii, link the molecules into centrosymmetric dimers. nih.gov Using graph-set analysis, these contacts are described by the R²₂(14) descriptor. nih.gov
| Hydrogen-Bond Geometry (Å, °) | ||||
| D—H···A | D—H | H···A | D···A | D—H···A |
| C13—H13···O1ⁱ | 0.95 | 2.68 | 3.326 (2) | 126 |
| Symmetry code: (i) -x+1, -y+1, -z+1. Data sourced from Betz et al. (2011) nih.gov |
The spatial orientation of the two phenyl rings is a defining conformational feature. The least-squares planes calculated for the carbon atoms of the two phenyl rings are not coplanar. nih.gov Instead, they enclose a dihedral angle of 40.31 (4)°. nih.gov This twisted conformation minimizes steric hindrance between the bulky phenyl groups. The closest distance observed between the centroids of two adjacent aromatic rings in the crystal packing is 3.8938 (11) Å. nih.govnih.gov
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) is a powerful computational method used to predict and analyze the electronic structure and geometry of molecules. It is frequently employed to calculate optimized molecular structures, which can then be compared with experimental data from methods like X-ray crystallography. While DFT is a standard tool for such theoretical investigations, a specific study detailing the structural optimization of this compound using DFT methods was not identified in a review of the available literature. Such a study would typically involve calculating the molecule's ground-state energy and geometric parameters (bond lengths, bond angles, and dihedral angles) to find the most stable conformation, providing a theoretical complement to the experimental crystal structure data.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing detailed insight into the conformational flexibility and dynamic behavior of a chemical structure. While crystal structure analysis offers a static image of a molecule's preferred conformation in the solid state researchgate.netnih.gov, MD simulations reveal its behavior in a more dynamic environment, such as in solution, which can be crucial for understanding its properties and interactions.
As of now, specific studies detailing the use of molecular dynamics simulations for the conformational analysis of this compound are not extensively available in peer-reviewed literature. However, the methodology provides a valuable theoretical framework for investigating this molecule. A typical MD simulation for this compound would involve:
System Setup: Defining the molecule's initial geometry, often based on crystal structure data, and placing it in a simulation box with a chosen solvent, typically water or an organic solvent to mimic experimental conditions.
Force Field Application: Selecting a suitable force field (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system. The force field consists of mathematical functions and parameter sets that calculate the forces between atoms, governing their movements.
Simulation Run: Solving Newton's equations of motion for the system over a specified period, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.
Analysis: Analyzing the trajectory to extract information about conformational preferences, such as the distribution of dihedral angles, the stability of different conformers, and the energy barriers for transitions between them.
Research on the closely related compound, N,N'-dimethyl-N,N'-diphenylurea, has utilized MD simulations to explore its conformational behavior. nih.gov Those studies revealed that N-methylation significantly influences conformational preferences, with the cis-cis conformer being favored in the gas phase and both cis-cis and cis-trans forms being favored in solution. nih.govacs.org For this compound, MD simulations could similarly elucidate the impact of the larger ethyl groups on the rotational barriers around the C-N bonds and the orientation of the phenyl rings, providing a deeper understanding of its dynamic structure.
Table 1: Potential Parameters for a Hypothetical MD Simulation of this compound
| Parameter | Example Value/Type | Purpose |
| Force Field | GROMOS, AMBER, CHARMM | To describe the interatomic potentials and govern molecular motion. |
| Solvent Model | SPC/E, TIP3P (for water) | To simulate the effect of the solvent environment on conformation. |
| Simulation Time | 100-500 nanoseconds | To ensure adequate sampling of conformational space. |
| Temperature | 298 K (25 °C) | To simulate behavior under standard laboratory conditions. |
| Pressure | 1 atm | To maintain constant pressure during the simulation. |
| Analysis Metrics | Dihedral Angle Distribution | To identify preferred rotational states of phenyl and ethyl groups. |
| Root Mean Square Deviation | To assess the stability of the molecule's backbone over time. | |
| Potential Energy Surface | To map stable conformations and transition energy barriers. |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery and materials science for predicting the activity of new molecules and optimizing lead compounds.
A thorough search of scientific literature indicates that specific QSAR models focused on derivatives of this compound have not been published. While QSAR studies have been conducted on other classes of N,N'-diphenylurea derivatives to explore activities like CCR5 receptor antagonism or inhibition of the IDO1 enzyme, these models are highly specific to the structural series and biological target under investigation and their findings cannot be extrapolated to derivatives of this compound. researchgate.netnih.govfrontiersin.org
A hypothetical QSAR study on derivatives of this compound would follow a structured workflow:
Data Set Generation: A series of derivatives would be synthesized, systematically modifying a specific part of the molecule, such as substituting various functional groups onto the phenyl rings.
Biological Testing: The biological activity of each derivative would be measured through a consistent in vitro or in vivo assay.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that links the calculated descriptors (the independent variables) to the observed biological activity (the dependent variable).
Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in the model's creation.
Such a model could provide valuable insights into the structural requirements for a desired activity, guiding the design of new, more potent, or specialized derivatives of this compound for various applications.
Table 2: Illustrative Data Structure for a Hypothetical QSAR Study
| Compound ID | Phenyl Ring Substituent (R) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Biological Activity (e.g., IC₅₀ in µM) |
| Parent | -H | 268.35 | 3.60 | [Hypothetical Value] |
| Derivative 1 | -Cl | 302.80 | 4.31 | [Hypothetical Value] |
| Derivative 2 | -CH₃ | 282.38 | 4.11 | [Hypothetical Value] |
| Derivative 3 | -NO₂ | 313.35 | 3.59 | [Hypothetical Value] |
| Derivative 4 | -OH | 284.35 | 3.53 | [Hypothetical Value] |
Spectroscopic Characterization and Advanced Analytical Methodologies for 1,3 Diethyl 1,3 Diphenylurea
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are crucial for the characterization and quantitative analysis of 1,3-Diethyl-1,3-diphenylurea, also known as ethyl centralite (EC). These methods provide insights into its photochemical behavior, enable the identification of related products, and form the basis for sensitive analytical determinations.
This compound is an inherently non-fluorescent molecule. However, upon ultraviolet (UV) irradiation, it undergoes a photochemical reaction to produce fluorescent derivatives. This principle underlies the technique of Photochemically Induced Fluorescence (PIF) spectroscopy, which has been developed for its study and quantification. The process involves irradiating the compound with UV light to generate fluorescent products, whose fluorescence intensity can then be measured for analytical purposes.
The spectroscopic properties of this compound following UV irradiation are significantly influenced by the solvent environment. Studies have been conducted in various solvents, including water, methanol, acetonitrile, and chloroform, to understand how solvent polarity and type affect the photochemical reaction and the subsequent fluorescence of the products. This analysis is critical for optimizing analytical methods, as the choice of solvent can enhance fluorescence intensity and thus improve the sensitivity of the assay.
The generation of fluorescent species from this compound is dependent on both the presence of oxygen and the duration of UV exposure. Research has shown that the photochemical process is influenced by oxygen, which can participate in the reaction pathways leading to the fluorescent products.
Furthermore, the UV irradiation time is a critical parameter that must be optimized. Studies have determined that a specific duration of UV exposure is required to achieve maximum fluorescence intensity. For instance, one method established that an irradiation time of 4 minutes was optimal for the determination of the compound. Insufficient irradiation leads to incomplete conversion and a weaker signal, while excessive exposure may cause degradation of the fluorescent products, also resulting in a diminished signal.
Based on the principles of PIF, a novel fluorimetric method has been developed for the quantitative determination of this compound. The method involves UV irradiation of the sample for 4 minutes, followed by measurement of the fluorescence intensity at an emission wavelength of 354 nm, using an excitation wavelength of 227 nm. This analytical procedure has been optimized and validated, demonstrating good sensitivity and precision. The method exhibits a linear response over a specific concentration range and has a low limit of detection, making it suitable for practical applications such as the analysis of real propellant samples.
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex) | 227 nm |
| Emission Wavelength (λem) | 354 nm |
| UV Irradiation Time | 4 minutes |
| Linear Range | 4 x 10⁻⁸ to 2 x 10⁻⁶ mol L⁻¹ |
| Limit of Detection (LOD) | 2 x 10⁻⁸ mol L⁻¹ |
| Relative Standard Deviation (R.S.D.) | 3% (for n=5) |
To gain a deeper understanding of the photochemical mechanism underlying the PIF phenomenon, mass spectrometry has been employed to identify the products formed during the UV irradiation of this compound. By analyzing the mass spectra of the irradiated sample, researchers can elucidate the structures of the fluorescent derivatives. This information is vital for confirming the reaction pathways and understanding the transformation of the parent non-fluorescent molecule into its fluorescent counterparts. The NIST WebBook also contains the standard electron ionization mass spectrum for the parent compound, 1,3-Diethyl-N,N'-diphenylurea.
While detailed NMR studies specifically on this compound are not extensively covered in the provided context, the characterization of structurally related urea (B33335) compounds by Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable comparative data. For various N'-substituted ureas and 1,3-diphenylurea (B7728601) derivatives, ¹H and ¹³C NMR are standard tools for structural confirmation.
In ¹H NMR spectra of related 1,3-diphenylurea appended aryl pyridine (B92270) derivatives, characteristic singlet signals for the NH protons are typically observed in the range of δ 8.80–9.43 ppm. For other substituted ureas, NH proton signals can appear at different chemical shifts, for example around δ 6.58 ppm and δ 7.24 ppm in a disubstituted urea. In ¹³C NMR spectra, the carbonyl carbon (C=O) of the urea moiety is a key diagnostic signal. For example, in certain 1,3-diphenylurea derivatives, the absence of a ketonic C=O signal around δ 198.1 ppm and the presence of signals related to the urea structure confirm the successful synthesis of the target molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.
Detailed analysis of the vibrational spectra of ethyl centralite has provided assignments for its key IR absorption bands. The phenyl ring spectral region is characterized by various vibrational modes. Ring breathing, an important characteristic for phenyl ring vibrations, shows an intense peak around 1006 cm⁻¹. The asymmetrical stretching of C3–N12–C20 and C20–N22–C30 are attributed to frequencies at 1365 and 1343 cm⁻¹, respectively. uh.edu Furthermore, the N12–C20–N22 asymmetrical stretching, in conjunction with C–N stretching and C–C–C asymmetrical stretching, results in an intense IR frequency at 1278 cm⁻¹. uh.edu Phenyl ring bending vibrations are typically observed in the lower wavenumber regions, below 750 cm⁻¹. uh.edu
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2975-2850 | Aliphatic C-H stretching (ethyl groups) |
| 1609, 1503 | C-C stretching in the aromatic ring with contributions from C-N stretching |
| 1365, 1343 | Asymmetrical stretching of C-N-C bonds |
| 1278 | Intense band from N-C-N asymmetrical stretching coupled with C-N and C-C-C asymmetrical stretching uh.edu |
| 1006 | Intense ring breathing of the phenyl ring uh.edu |
| <750 | Phenyl ring in-plane and out-of-plane bending uh.edu |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation method and the instrument.
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from complex matrices and for its precise quantification. High-performance liquid chromatography, high-performance thin-layer chromatography, and gas chromatography-mass spectrometry are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For the analysis of diphenylurea derivatives, reversed-phase HPLC is frequently utilized. A common choice for the stationary phase is a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with the addition of an acid like formic or phosphoric acid to improve peak shape and resolution.
Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity. For instance, the purity of synthesized diphenylurea derivatives has been assessed by HPLC, with all tested compounds showing a purity of greater than 99%. researchgate.net
Table 2: Typical Parameters for HPLC Method Development for this compound
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and water with an acidic modifier |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV spectrophotometry (wavelength selected based on the analyte's absorbance maximum) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
High-Performance Thin Layer Chromatography (HPTLC) for Qualitative and Quantitative Determination
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and cost-effective method for both the identification and quantification of this compound. This technique provides enhanced separation efficiency and sensitivity compared to traditional thin-layer chromatography.
In the analysis of centralites, a suitable mobile phase is crucial for achieving good separation. A mixture of toluene (B28343) and acetone (B3395972) (e.g., 9:1 v/v) has been successfully used for the analysis of Centralite 1 (this compound). The developed chromatogram can be visualized under UV light, and the amount of the compound can be determined by densitometric scanning. HPTLC methods have been shown to provide results with a very small deviation from those obtained by HPLC, confirming their accuracy for quantitative purposes.
Table 3: HPTLC Method Parameters for the Analysis of this compound
| Parameter | Conditions |
| Stationary Phase | HPTLC plates pre-coated with silica (B1680970) gel 60 F254 |
| Mobile Phase | Toluene: Acetone (e.g., 9:1 v/v) |
| Application | Automatic or manual application of standard and sample solutions |
| Development | In a saturated twin-trough chamber to a specified distance |
| Detection | Densitometric scanning under UV light at a wavelength corresponding to the maximum absorbance of the compound |
Gas Chromatography-Mass Spectrometry (GC-MS) in Related Analytical Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique used for the analysis of volatile and semi-volatile compounds. In the context of this compound, it is particularly valuable for its identification in complex mixtures such as smokeless powder residues.
The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the MS provides mass spectral data that can be used for definitive identification. For the quantitative determination of ethyl centralite in propellants, a GC method using an internal standard, such as acetanilide (B955), has been developed. This involves extracting the compound from the sample with a suitable solvent like dichloromethane (B109758), followed by direct injection into the GC system.
Table 4: Example GC Method Parameters for Ethyl Centralite Analysis
| Parameter | Conditions |
| Column | Capillary column suitable for semi-volatile compounds (e.g., DB-5MS) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Injection Mode | Splitless or split, depending on the concentration |
| Temperature Program | A programmed temperature ramp to ensure separation of all components |
| MS Detector | Electron Ionization (EI) source with mass scanning or selected ion monitoring (SIM) for enhanced sensitivity |
| Internal Standard | Acetanilide mod.gov.rs |
Electrochemical Methods for Detection and Analysis
Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds. This compound can be determined using voltammetric techniques.
A method based on oxidative differential pulse voltammetry with a glassy-carbon electrode has been developed for the determination of Centralite I in propellants. nih.gov The analysis is performed in a 1:1 v/v acetonitrile-methanol medium. nih.gov This technique allows for the direct analysis of crude sample extracts in dichloromethane with minimal sample preparation. nih.gov The method is typically performed using the standard-addition technique to overcome matrix effects and has been shown to be effective for monitoring the depletion of the stabilizer in propellants during degradation studies. nih.gov The accessible concentration range for the differential pulse technique is suitable for the typical levels of stabilizers found in such materials. nih.gov
Table 5: Parameters for Voltammetric Determination of this compound
| Parameter | Conditions |
| Technique | Differential Pulse Voltammetry (DPV) nih.gov |
| Working Electrode | Glassy-carbon electrode nih.gov |
| Medium | 1:1 v/v Acetonitrile-Methanol nih.gov |
| Sample Preparation | Direct addition of a dichloromethane extract to the measurement cell nih.gov |
| Quantification | Standard-addition method nih.gov |
Applications and Functional Roles of 1,3 Diethyl 1,3 Diphenylurea in Advanced Materials and Systems
Role as a Stabilizer in Energetic Materials
1,3-Diethyl-1,3-diphenylurea is a symmetrical urea (B33335) derivative widely employed as a stabilizer in energetic materials to ensure their chemical stability and control their performance. scientificlabs.co.ukscbt.com Its primary function is to inhibit or slow down the decomposition reactions that can occur in these materials over time, thus enhancing their safety and extending their shelf life. wikipedia.orgat.ua
Stabilization of Double-Base Propellants
Ethyl Centralite is a commonly used stabilizer in double-base propellants. scientificlabs.co.ukscbt.com These propellants are primarily composed of nitrocellulose and nitroglycerin, which are aliphatic nitrate esters prone to degradation under ambient conditions. at.ua The inclusion of this compound is crucial for slowing these decomposition processes, ensuring the long-term stability and reliability of the propellant. wikipedia.orgat.ua It is also utilized in single- and triple-base propellants for the same purpose. at.ua
Impact on Cyclotrimethylenetrinitramine (RDX)-Based Polymer-Bonded Explosives (PBX)
The stabilizing properties of this compound are also significant in the context of Polymer-Bonded Explosives (PBX). PBXs are composite materials where crystals of a high explosive, such as Cyclotrimethylenetrinitramine (RDX), are held together by a polymeric binder. cswab.orgwikipedia.org The stabilizer is incorporated into the formulation to enhance the chemical and thermal stability of the explosive components. scientificlabs.co.ukcswab.org By preventing the premature degradation of RDX, Ethyl Centralite helps maintain the performance characteristics and safety of the PBX during storage and transportation. scientificlabs.co.ukcswab.org
| PBX Component | Function | Example Material |
| Explosive Filler | Main energetic component | RDX (Cyclotrimethylenetrinitramine) |
| Polymeric Binder | Holds explosive grains together, improves mechanical properties | Polystyrene, Fluoropolymers, Elastomers |
| Stabilizer | Prevents chemical decomposition of energetic components | This compound |
| Plasticizer | Enhances flexibility and processability | Diisooctyl phthalate |
Mechanisms of Stabilization and Autocatalysis Prevention
The decomposition of nitrate esters in propellants is an autocatalytic process, meaning the byproducts of the initial degradation accelerate further decomposition. wikipedia.orgresearchgate.net These byproducts are primarily acidic compounds like nitrogen oxides (NO, NO₂), nitrous acid (HNO₂), and nitric acid (HNO₃). researchgate.net
Influence on Burning Rate Modulation
In addition to its role as a stabilizer, this compound also acts as a burning rate moderator in smokeless powders. wikipedia.org The burning rate of a solid propellant is a critical performance parameter that influences the thrust generated in a rocket motor or the pressure developed in a firearm cartridge. ufpr.br By modifying the propellant's surface chemistry, Ethyl Centralite helps to achieve a controlled and consistent ignition and combustion process, which is essential for the safe and effective performance of ammunition and rocket systems. wikipedia.org
Forensic Science Applications
Beyond its industrial applications in energetic materials, this compound plays a crucial role in forensic science, particularly in the analysis of evidence from incidents involving firearms.
Identification as a Gunshot Residue (GSR) Component
When a firearm is discharged, a cloud of particles known as Gunshot Residue (GSR) is expelled from the muzzle. wikipedia.org This residue is composed of burnt and unburnt particles from the propellant, primer, and other additives. wikipedia.org this compound, being a common stabilizer in gunpowder, is a characteristic component of the organic fraction of gunshot residue (OGSR). wikipedia.orgresearchgate.netutah.edu
Forensic analysts test for the presence of Ethyl Centralite and other specific organic compounds on a suspect's hands, clothing, or in their vicinity to determine if they have recently discharged a firearm or were in close proximity to a shooting. researchgate.net Its detection provides valuable evidence in criminal investigations. wikipedia.orgresearchgate.net
| Component Type | Source in Cartridge | Key Chemical Indicators |
| Inorganic GSR (IGSR) | Primer | Lead (Pb), Barium (Ba), Antimony (Sb) |
| Organic GSR (OGSR) | Propellant Powder / Additives | This compound, Diphenylamine (B1679370), Dinitrotoluene |
Detection Methods in Forensic Investigations
In the realm of forensic science, this compound, commonly known as Ethyl Centralite (EC), is a significant organic compound found in gunshot residue (GSR). wikipedia.org Its detection is crucial for determining if a firearm has been recently discharged. wikipedia.org Various analytical techniques are employed to identify this stabilizer in smokeless powder and its residues.
A novel fluorimetric method has been developed for the determination of EC, based on photochemically induced fluorescence (PIF). nih.gov This technique involves using UV irradiation to convert the non-fluorescent EC molecule into fluorescent derivatives. nih.gov The analysis is performed by subjecting a sample to UV irradiation for 4 minutes and then measuring the fluorescence intensity at 354 nm with an excitation wavelength of 227 nm. nih.gov This PIF method has proven successful in determining the presence of EC in real propellant samples, with results comparable to those obtained with High-Performance Liquid Chromatography (HPLC). nih.gov
Other established methods for detecting organic gunshot residues, including Ethyl Centralite, involve Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). researchgate.net These techniques are valued for their ability to accurately detect and classify trace amounts of compounds from samples collected from skin. researchgate.net
Table 1: Analytical Parameters for Photochemically Induced Fluorescence (PIF) Detection of Ethyl Centralite
| Parameter | Value |
|---|---|
| Excitation Wavelength | 227 nm |
| Fluorescence Measurement | 354 nm |
| UV Irradiation Time | 4 minutes |
| Linear Range of Determination | 4x10⁻⁸ to 2x10⁻⁶ mol L⁻¹ nih.gov |
| Limit of Detection (LOD) | 2x10⁻⁸ mol L⁻¹ nih.gov |
Differentiation from Environmental Contaminants in GSR Analysis
A critical aspect of gunshot residue analysis is distinguishing characteristic compounds from environmental contaminants. The evidentiary value of an organic compound associated with GSR is inversely proportional to its abundance in sources unrelated to firearms. flinders.edu.au
This compound (Ethyl Centralite) and its related compound, Methyl Centralite, have scarce reported uses outside of the industrial manufacturing of propellants. flinders.edu.au This limited application makes their presence a strong indicator of GSR. While other compounds found in GSR, such as diphenylamine (DPA) and its derivatives, can be by-products in the manufacturing of certain dyestuffs, the centralites are more specific to ammunition. flinders.edu.au The detection of one or more of these specific stabilizers, like Ethyl Centralite, is therefore considered to have high probative value in forensic investigations. flinders.edu.au
Applications in Polymer Science
Use as a Plasticizer in Celluloid Manufacturing
This compound is utilized as a plasticizer in the manufacturing of celluloid. wikipedia.org In this role, it is added to the material to modify its physical properties. Plasticizers are essential for improving the processability and flexibility of polymers.
Potential in Other Material Science and Industrial Applications
UV Absorber and Light Stabilizer
UV stabilizers are chemical compounds that interfere with the physical and chemical processes of light-induced degradation in polymers. greenchemicals.eu They function by absorbing UV radiation and dissipating the energy in a harmless way, such as through heat via intramolecular proton transfer. greenchemicals.eu This action prevents the formation of free radicals that can be generated when UV radiation interacts with polymer chain structures, thus slowing down the photo-oxidation process. greenchemicals.eu Derivatives of urea can be effective UV absorbers. performanceadditives.us While the primary application of this compound is as a stabilizer in propellants, its chemical structure suggests potential for use as a light stabilizer in various plastics and organic substrates to prevent degradation from UV exposure. wikipedia.orggreenchemicals.eu
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | EC (Ethyl Centralite) |
| Diphenylamine | DPA |
| Methyl Centralite | MC |
| N-nitrosodiphenylamine | N-NDPA |
| Akardite-II | AK-II |
| Dinitrotoluenes | DNT |
| Nitroglycerine | NG |
Antioxidant Properties
The investigation into the functional roles of this compound, also known as Ethylcentralite (EC), includes its potential as an antioxidant. chemicalbook.com Antioxidants are crucial in preventing oxidative damage caused by free radicals, and various urea derivatives have been studied for these properties. The mechanism of action for many antioxidants involves scavenging free radicals by donating a hydrogen atom or an electron, or by chelating metal ions that catalyze oxidation reactions. nih.gov
Research has suggested that this compound may function as a chelator, with the ability to bind to metals such as iron and copper. chemicalbook.com By sequestering these metal ions, it can prevent their participation in redox cycling and the generation of highly reactive species like the hydroxyl radical, thereby inhibiting a key pathway of oxidative damage. While the potential for antioxidant and anti-inflammatory effects has been noted, detailed experimental studies quantifying the specific free-radical scavenging activity (e.g., DPPH or ABTS assays) or defining the precise mechanism for this compound are not extensively detailed in the available literature. chemicalbook.com However, studies on other complex urea derivatives have demonstrated significant antioxidant activity, suggesting the urea scaffold is a viable backbone for the design of such agents. mdpi.comnih.gov
Use as a Synthetic Intermediate
This compound serves as a valuable synthetic intermediate, particularly in the field of coordination chemistry. Its molecular structure, featuring multiple donor sites (two nitrogen atoms and one carbonyl oxygen), allows it to function as a versatile ligand for forming metal complexes. nih.gov Derivatives of urea are of particular interest to chemists because they can act as neutral or, upon deprotonation, anionic ligands, which allows for the fine-tuning of the electronic properties of the resulting coordination compound. nih.gov
The symmetrically substituted nature of this compound provides conformational control during molecular interactions, making it a useful building block for creating larger, well-defined supramolecular structures. researchgate.net A notable example of its application is in the synthesis of organometallic compounds, where it has been successfully used as a ligand to form a uranium coordination compound. nih.gov In this context, the urea derivative chelates to the metal center, influencing the geometry and stability of the final complex. The study of such complexes is critical for understanding bonding and reactivity in coordination chemistry. nih.gov
| Metal Center | Ligand | Compound Type | Significance |
|---|---|---|---|
| Uranium (U) | This compound | Organometallic Coordination Compound | Demonstrates the utility of the title compound as a chelate ligand for f-block elements. nih.gov |
Relevance in Polyurethane Materials
Substituted diphenylurea compounds, often referred to by the trade name Centralites, are recognized for their role as stabilizers in polymers. While direct application data for this compound in polyurethanes is limited, the closely related analogue, 1,3-Dimethyl-1,3-diphenylurea, is well-documented for its use as a UV stabilizer in various plastics and polymers, including polyurethane materials. blitchem.com
These stabilizers play a crucial role in enhancing the durability and lifespan of polymer products by protecting them from degradation caused by environmental stressors, particularly ultraviolet (UV) radiation. blitchem.com The mechanism involves the absorption of harmful UV rays, which prevents the breaking of polymer chains and minimizes oxidative degradation. blitchem.com This function is critical for high-performance polyurethane coatings and insulation materials where long-term stability is required. The structural similarities between the dimethyl and diethyl versions suggest a comparable functional role for this compound as a stabilizer in such systems. The urea linkage itself is a fundamental component in polyurethane chemistry, often formed during the synthesis of polyurethane foams, making the stability and decomposition of substituted ureas a key area of research for both material longevity and recycling processes.
| Compound Class | Function | Mechanism | Application in Polyurethanes |
|---|---|---|---|
| Substituted Diphenylureas (e.g., Centralites) | UV Stabilizer | Absorbs UV radiation, preventing photo-oxidative degradation of the polymer matrix. blitchem.com | Enhances durability and longevity of coatings, foams, and elastomers. blitchem.com |
Coordination Chemistry and Supramolecular Interactions Involving 1,3 Diethyl 1,3 Diphenylurea
Ligand Properties in Coordination Compound Formation
The utility of 1,3-Diethyl-1,3-diphenylurea and related compounds as ligands in coordination chemistry is due to several key features. nih.gov These compounds are considered valuable in forming chelate complexes, which can result in enhanced thermodynamic stability compared to compounds derived from monodentate ligands. nih.gov
Urea (B33335) derivatives demonstrate versatility in their bonding modes, capable of acting as either neutral or anionic ligands. nih.gov In its neutral form, the urea derivative can coordinate to a metal center through its donor atoms. Alternatively, upon deprotonation, it can function as an anionic ligand, which alters the charge and bonding characteristics of the resulting coordination compound. nih.gov
This compound possesses multiple potential donor sites. While coordination can occur exclusively through the nitrogen atoms, the carbonyl oxygen atom can also serve as a donor site. nih.gov The coordination environment around the nitrogen atoms is nearly planar, a result of the interaction of the nitrogen's free electron pair with both the phenyl substituents and amide-type resonance. nih.goviucr.orgnih.gov This planarization influences the donor properties of the nitrogen atoms. iucr.org
A significant advantage of urea-based ligands is the ability to modify their electronic properties through derivatization of the nitrogen atoms. nih.gov By altering the substituents on the N-atoms, it is possible to fine-tune the nucleophilicity of the donor atoms. nih.gov This allows for the synthesis of a wide array of symmetric and asymmetric derivatives, each with tailored electronic characteristics for specific applications in coordination chemistry. nih.gov
Formation of Coordination Compounds, e.g., with Uranium
The ligand properties of this compound have been exploited in the formation of coordination compounds with actinides. A notable example is the synthesis and crystallographic characterization of a uranium coordination compound that utilizes this compound as a ligand. nih.goviucr.org The study of such compounds is part of a broader effort to understand the principles that govern the formation of coordination complexes supported by urea derivatives. nih.gov
Supramolecular Assembly and Intermolecular Forces
The crystal structure of this compound reveals the presence of C-H···O hydrogen bonding interactions. nih.goviucr.org These contacts involve a hydrogen atom from a phenyl group (specifically, one meta to the nitrogen atom) and the carbonyl oxygen atom of an adjacent molecule. nih.gov These interactions are responsible for connecting the molecules into centrosymmetric dimers. nih.goviucr.orgnih.gov The geometry of this hydrogen bond has been characterized, as detailed in the table below. nih.gov
| Hydrogen Bond Geometry | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| C13—H13···O1 | 0.95 | 2.68 | 3.326 | 126 |
| Data from Betz, R., Gerber, T., & Schalekamp, H. (2011). nih.gov |
Using graph-set analysis, the descriptor for these contacts on the unitary level is R²₂(14). nih.gov
Dipole-Dipole Interactions
The molecular structure of this compound features a central urea core ([C6H5N(C2H5)]2CO) which gives rise to significant dipole-dipole interactions. These interactions originate from the inherent polarity of the urea functional group. Amide-type resonance results in a delocalization of electrons across the O=C-N system. This resonance effect creates a partial negative charge on the oxygen atom and partial positive charges on the nitrogen and carbonyl carbon atoms, establishing a notable molecular dipole.
This charge separation is further influenced by the molecular geometry. In this compound, the coordination environment around the nitrogen atoms is nearly planar. This planarity is a result of the interaction between the nitrogen lone pair electrons with both the carbonyl group (amide resonance) and the aromatic phenyl substituents. The N-atoms are displaced by only 0.183 (1) Å and -0.180 (1) Å from the planes defined by their bonded atoms. This specific arrangement enhances the molecular dipole, which plays a crucial role in governing the intermolecular attractive forces that influence the compound's physical properties and crystal packing.
Centrosymmetric Dimer Formation in Crystal Structures
In the solid state, this compound exhibits a distinct supramolecular assembly characterized by the formation of centrosymmetric dimers. This structural motif is a direct consequence of specific, weak hydrogen-bonding interactions. The primary interaction responsible for this dimerization is a C—H⋯O contact, where a hydrogen atom from a phenyl ring (specifically, one meta to the nitrogen atom) interacts with the carbonyl oxygen atom of an adjacent molecule.
Crystal Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₁₇H₂₀N₂O |
| Molecular Weight | 268.35 |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a | 9.6990 (5) Å |
| b | 16.7622 (10) Å |
| c | 10.6011 (5) Å |
| β | 118.854 (4)° |
| Volume | 1509.52 (14) ų |
| Z | 4 |
Data obtained at T = 200 K. acs.org
Inclusion Complexes with Cyclodextrins
While specific studies on the inclusion complexes of this compound with cyclodextrins are not extensively documented in the reviewed literature, research on its parent compound, 1,3-diphenylurea (B7728601) (DPU), provides significant insight into this type of supramolecular interaction. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to encapsulate "guest" molecules, thereby altering their physicochemical properties.
Studies have successfully demonstrated the formation of inclusion complexes between DPU and cyclodextrins such as β-cyclodextrin (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). These complexes are typically prepared using methods like three-dimensional ground mixing. The formation of a DPU/β-CD complex is driven by the insertion of the non-polar phenyl groups of DPU into the hydrophobic cavity of the cyclodextrin. This encapsulation can improve the solubility of poorly water-soluble compounds like DPU.
The stability and efficiency of this complexation can be quantified. Phase-solubility diagrams for the DPU and β-CD system indicate the formation of a 1:1 complex.
Complexation Parameters for 1,3-Diphenylurea with β-Cyclodextrin
| Parameter | Symbol | Value |
|---|---|---|
| Stability Constant | K₁̸₁ | 250 M⁻¹ |
| Complexation Efficiency | CE | 2.48 × 10⁻³ |
These findings for the parent DPU molecule suggest that this compound, with its similar diphenylurea core, possesses the structural characteristics necessary to form analogous inclusion complexes with various cyclodextrins.
Derivatives and Analogues of 1,3 Diethyl 1,3 Diphenylurea: Synthesis and Research Directions
Synthesis of Related Urea (B33335) Derivatives
The synthesis of urea derivatives related to 1,3-Diethyl-1,3-diphenylurea involves a variety of chemical reactions and starting materials. These methods are tailored to introduce specific functional groups and alkyl chains, thereby modifying the properties of the parent compound.
N,N'-Diphenylurea (Carbanilide) and its Derivatives
N,N'-Diphenylurea, also known as carbanilide, is a fundamental structure in this class of compounds. It can be synthesized through several routes. A common laboratory method involves the reaction of aniline (B41778) with urea. wikipedia.org Specifically, heating two molar equivalents of aniline with one mole of urea can produce high yields of carbanilide. dtic.mil Another approach is the reaction of aniline hydrochloride with urea in an aqueous solution, which upon heating, yields both phenylurea and the less soluble diphenylurea. nih.gov
More contemporary and phosgene-free synthetic routes have also been developed. For instance, the reductive carbonylation of nitrobenzene (B124822) catalyzed by palladium(II)-diphosphine complexes offers a one-step synthesis of N,N'-diphenylurea with high yield and selectivity. The reaction of nitrobenzene with aniline and carbon monoxide in the presence of a ruthenium carbonyl catalyst also produces N,N'-diphenylurea. researchgate.net
The synthesis of substituted N,N'-diphenylurea derivatives often starts with appropriately substituted anilines or involves the use of isocyanates. For example, the reaction of a substituted aniline with a corresponding isocyanate is a versatile method for creating a wide range of derivatives. researchgate.net
Key Synthetic Reactions for N,N'-Diphenylurea:
| Reactants | Reagents/Catalysts | Product | Reference(s) |
| Aniline, Urea | Heat | N,N'-Diphenylurea | wikipedia.orgdtic.mil |
| Aniline Hydrochloride, Urea | Water, Heat | N,N'-Diphenylurea | nih.gov |
| Nitrobenzene, Carbon Monoxide | Pd(II)-diphosphine catalyst | N,N'-Diphenylurea | researchgate.net |
| Substituted Aniline, Isocyanate | - | Substituted N,N'-Diphenylurea | researchgate.net |
1,3-Dimethyl-1,3-diphenylurea (Centralite 2)
1,3-Dimethyl-1,3-diphenylurea, commonly known as Centralite II or methyl centralite, is a well-known stabilizer in propellants. youtube.comgoogleapis.com Its synthesis is typically achieved through the reaction of N-methylaniline with phosgene. youtube.com Alternative methods involve the reaction of diphenylamine (B1679370) with a methylating agent in the presence of a catalyst. For instance, diphenylamine can be reacted with methyl isocyanate in the presence of a di-n-butyl phosphate (B84403) catalyst in toluene (B28343) to yield N-methyl-N',N'-diphenylurea. mdpi.com Another approach involves the reaction of methylated isocyanate ester with diphenylamine under alkaline conditions. nih.gov
Other N-Alkyl Nitroanilines
The synthesis of N-alkyl nitroanilines is a crucial step in preparing various derivatives. A general method involves the direct N-alkylation of a nitroaniline. For instance, N-ethylaniline can be prepared from aniline and acetaldehyde (B116499) through a nucleophilic reaction followed by reduction. mdpi.com A one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol (B145695) using a Raney Ni catalyst has also been reported. ntis.gov
The synthesis of more complex N-alkyl nitroanilines can be achieved by reacting a substituted aniline with an appropriate alkylating agent. For example, N-alkylation of 2,6-diethyl aniline with various aldehydes in the presence of a Pd/C catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor provides a simple method for forming N-ethyl-2,6-diethyl aniline and its derivatives. googleapis.com A process for preparing N-alkyl-nitroanilines by the O-alkylation of a nitrophenol to produce an alkoxy derivative, followed by reaction with an alkylamine, has also been developed. chempanda.com
Nitro and Nitroso Derivatives
The introduction of nitro (NO₂) and nitroso (NO) groups onto the aromatic rings of this compound and its analogues significantly influences their chemical properties and reactivity.
The synthesis of nitro derivatives often involves the direct nitration of the parent urea compound. For example, the nitration of acetanilide (B955) is a common step in the synthesis of p-nitroaniline. nih.govnih.gov To control the position of nitration and avoid unwanted side reactions, protecting the amino group is often necessary. nih.gov Substituted nitroanilines can also be synthesized under milder conditions using reagents like sodium nitrite (B80452) and potassium hydrogen persulfate in a suitable solvent.
N-nitroso derivatives are typically prepared by the reaction of the corresponding secondary amine with a nitrosating agent. For instance, N-nitroso anilines can be synthesized from N-alkyl anilines using tert-butyl nitrite.
Structure-Activity Relationships of Derivatives
The biological and chemical activities of diphenylurea derivatives are intricately linked to their molecular structure. Modifications to the phenyl rings and the nitrogen substituents can lead to significant changes in their properties.
The urea moiety itself is a key pharmacophore due to its ability to form hydrogen bonds, which is crucial for binding to biological targets like enzymes and receptors. The introduction of various substituents on the phenyl rings can modulate the electronic and steric properties of the molecule, thereby influencing its activity. For example, in a series of 1,3-diphenylurea (B7728601) derived Schiff bases, the nature and position of substituents on the phenyl ring had a profound effect on their α-glucosidase inhibitory activity. Generally, electron-withdrawing groups and the position of substitution play a significant role in determining the biological potency.
In the context of nitro derivatives, the strong electron-withdrawing nature of the nitro group can significantly impact the molecule's reactivity and biological interactions. researchgate.net The position of the nitro group on the aromatic ring is also critical. For instance, the biological activity of nitroaniline isomers varies, with each isomer finding applications in different areas, from dye synthesis to pharmaceuticals. dtic.mil
While specific structure-activity relationship (SAR) studies on Centralite derivatives are limited in the public domain, the general principles of SAR for diphenylureas can be applied. Modifications to the ethyl and phenyl groups would be expected to alter its stabilizing properties in propellants, as well as any potential biological activity. The introduction of functional groups could enhance its solubility, reactivity, or interaction with other components in a formulation.
Research on Modified Structures for Enhanced Properties or Novel Applications
Research into modifying the structure of this compound and its analogues is driven by the desire to enhance existing properties and discover novel applications.
One area of interest is the development of new diphenylurea derivatives with therapeutic potential. The diphenylurea scaffold is present in several anticancer drugs, and researchers are actively exploring new derivatives that can inhibit key signaling pathways in cancer cells. youtube.com Modifications often involve introducing heterocyclic rings or other functional groups to improve target specificity and potency. For example, novel 1,3-diphenylurea appended aryl pyridine (B92270) derivatives have been synthesized and shown to induce apoptosis in cancer cells by inhibiting c-MET and VEGFR-2.
In the field of materials science, functionalized diphenylureas are being investigated for the development of new polymers and materials. The ability of the urea group to form strong hydrogen bonds makes these compounds excellent building blocks for self-assembling materials and supramolecular polymers. By modifying the peripheral groups, researchers can tune the mechanical, thermal, and optical properties of these materials.
Furthermore, the applications of N-alkyl nitroaniline derivatives extend beyond their use as intermediates. They are investigated for their potential in producing nitric oxide, which has various physiological roles. mdpi.com Certain nitroaniline derivatives are also used in the formulation of dyes, corrosion inhibitors, and as coccidiostats in veterinary medicine. dtic.mil The continuous exploration of new synthetic methodologies and the study of the properties of these modified structures are likely to lead to the discovery of new and valuable applications.
Future Research Directions and Emerging Trends
Development of Green Synthesis Methodologies
The traditional synthesis of ureas has often involved hazardous reagents such as phosgene. Future research is increasingly focused on developing environmentally benign synthesis routes for 1,3-Diethyl-1,3-diphenylurea. Green chemistry principles—such as waste prevention, atom economy, and the use of less hazardous chemical syntheses—are guiding this evolution.
Key areas of development include:
Phosgene-Free Routes: Research into phosgene-free synthesis is critical. One promising approach is the catalyzed reductive carbonylation of nitroaromatics, which has been explored for the related compound 1,3-diphenylurea (B7728601) (DPU). Applying similar one-step palladium-catalyzed methodologies to the appropriate precursors for this compound could offer a high-yield, phosgene-free alternative.
Catalytic Approaches: The current synthesis involving aryl carbamoyl (B1232498) chlorides and potassium bicarbonate uses a palladium catalyst. Future work could focus on optimizing this catalytic system, perhaps by exploring more abundant and less toxic metal catalysts or developing heterogeneous catalysts that can be easily recovered and reused, thereby minimizing waste.
Alternative Reagents and Solvents: The condensation reaction of aniline (B41778) with ethyl isocyanate is a known synthesis pathway. Research could investigate greener methods for producing the isocyanate precursor without using phosgene. Furthermore, replacing traditional organic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even solvent-free reaction conditions (mechanochemistry) could significantly reduce the environmental impact of production.
Advanced Computational Modeling for Mechanism Elucidation
While the fundamental structure of this compound is known, advanced computational modeling offers a powerful tool to elucidate complex mechanisms at a molecular level. Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can provide insights that are difficult to obtain through experimental methods alone.
Future computational studies could focus on:
Reaction Mechanisms: DFT calculations can be used to map the energy profiles of different synthesis pathways, identifying rate-determining steps and transition states. This understanding can aid in optimizing reaction conditions for higher yields and selectivity, particularly for green synthesis methodologies.
Degradation Pathways: As a stabilizer, its primary function is to inhibit the degradation of propellants by neutralizing acidic byproducts. Computational models can simulate the degradation of the stabilizer itself and its reaction with nitric and nitrous acids generated from nitrocellulose decomposition. This would provide a detailed understanding of its stabilization mechanism and help in designing more effective stabilizer molecules.
Intermolecular Interactions: The crystal structure of this compound reveals the formation of centrosymmetric dimers through C—H⋯O contacts. Advanced modeling can further explore these and other non-covalent interactions, which are crucial for understanding its physical properties and its behavior as a plasticizer in polymer matrices.
Exploration of Novel Material Applications
Beyond its role in propellants, the molecular structure of this compound makes it an intriguing candidate for advanced materials. Derivatives of urea (B33335) are of particular interest in coordination chemistry due to their ability to act as ligands.
Emerging areas for exploration include:
Coordination Polymers and MOFs: The nitrogen and oxygen atoms in the urea moiety can act as donor sites for metal ions. This opens up the possibility of using this compound as a building block (ligand) for creating coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. A crystal structure of a uranium coordination compound using this molecule as a ligand has already been reported, demonstrating its potential in this area.
Advanced Polymer Additives: While used as a plasticizer in celluloid, its properties could be leveraged in other polymer systems. Research could investigate its effectiveness as a thermal stabilizer, a curing agent, or a modifier for the mechanical properties of advanced polymers, similar to how 1,3-diphenylurea is used in polyurethane foams.
Integration with Emerging Analytical Techniques
The detection of this compound is a cornerstone of gunshot residue (GSR) analysis in forensic science. While established methods exist, future research will likely focus on integrating emerging analytical techniques for faster, more sensitive, and field-deployable detection.
Key trends include:
Advanced Mass Spectrometry: Techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) can offer higher sensitivity and specificity for detecting trace amounts of the compound and its degradation products in complex GSR samples.
Electrochemical Sensors: The development of novel electrochemical sensors for the simultaneous analysis of organic and inorganic GSR components represents a significant step towards portable and rapid on-site analysis. Future work could focus on developing sensors with higher selectivity and robustness specifically tuned for this compound.
Spectroscopic Methods: Photochemically induced fluorescence has been studied for the quantitative determination of this compound. Further exploration of this and other spectroscopic techniques, such as Raman spectroscopy, could lead to non-destructive and highly specific detection methods.
Investigation of Biological Activities and Pharmaceutical Potential
Perhaps one of the most compelling future directions is the investigation of the biological properties of this compound. The broader class of diphenylurea derivatives has shown significant promise in medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents.
Specific areas for future investigation include:
Pharmacological Screening: Initial research suggests potential for this compound as an anti-inflammatory, antioxidant, and cognitive enhancer. Systematic screening against a wide range of biological targets is warranted to validate these preliminary findings and uncover new therapeutic possibilities.
Anticancer and Neurodegenerative Disease Research: There are indications that the compound may have applications in cancer and neurodegenerative disease research. Many modern kinase inhibitors used in cancer therapy, such as Sorafenib, feature a diphenylurea core structure. Studies on derivatives of 1,3-diphenylurea have shown they can act as dual inhibitors of receptors like c-MET and VEGFR-2, which are implicated in various cancers. Investigating whether this compound or its derivatives exhibit similar mechanisms is a promising research avenue.
Chelation Therapy: The compound may act as a chelator, binding to metals like iron and copper. This suggests a potential role in treating diseases associated with metal accumulation.
Q & A
Basic Research Questions
Q. What is the role of 1,3-diethyl-1,3-diphenylurea in propellant formulations, and how can its presence be analytically verified?
- Methodological Answer : As a stabilizer, it inhibits autocatalytic decomposition of nitrocellulose in double-base propellants by scavenging nitrogen oxides. To confirm its presence, use photochemically induced fluorescence (PIF) studies, which exploit UV irradiation to generate fluorescent degradation products. Solvent selection (e.g., acetonitrile or chloroform) and irradiation time (optimized to 15–30 minutes) are critical for sensitivity . Alternatively, high-performance liquid chromatography (HPLC) with UV detection at 254 nm provides quantitative analysis .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in acetone or ethanol, mounted on a Bruker APEXII CCD diffractometer, and measured at 200 K. Data refinement using SHELXL software (e.g., R-factor < 0.05) reveals non-crystallographic C2 symmetry and intermolecular C–H···O interactions forming centrosymmetric dimers. Key parameters include θ range (2.4°–28.3°) and data-to-parameter ratio (>20:1) to ensure reliability .
Q. What solvents are suitable for dissolving this compound in laboratory settings?
- Methodological Answer : The compound is soluble in acetone, ethanol, benzene, and chloroform but insoluble in water. Solubility can be enhanced by heating to 40–50°C in polar aprotic solvents. For spectroscopic studies, acetonitrile is preferred due to low UV absorption interference .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Use NIOSH-approved respirators (N95) to avoid inhalation of dust, nitrile gloves to prevent skin contact, and fume hoods for ventilation. In case of exposure, rinse eyes with water for 15 minutes and consult a physician. Note that toxicological data are limited, so treat all handling as precautionary .
Advanced Research Questions
Q. How do degradation pathways of this compound in propellants affect stabilizer efficacy, and what analytical methods detect these by-products?
- Methodological Answer : Degradation via nitration or oxidation produces nitroso derivatives (e.g., N-nitrosoethylphenylamine), which reduce stabilizer efficiency. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) to identify by-products. Accelerated aging studies (70°C, 28 days) coupled with thermogravimetric analysis (TGA) quantify decomposition kinetics .
Q. What computational methods predict the solubility and intermolecular interactions of this compound in mixed-solvent systems?
- Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute solubility parameters and Hansen solubility spheres. Molecular dynamics (MD) simulations using OPLS-AA force fields model solvent-solute interactions, validated by experimental vapor pressure osmometry .
Q. How does this compound influence the thermal stability of RDX-based polymer-bonded explosives (PBXs)?
- Methodological Answer : Perform differential scanning calorimetry (DSC) to measure decomposition onset temperatures (Tonset) and pressure vessel tests to assess compatibility. Fourier-transform infrared spectroscopy (FTIR) monitors chemical interactions between stabilizer and RDX, focusing on shifts in carbonyl (C=O) and N–H stretching bands .
Q. Can green chemistry approaches optimize the synthesis of this compound to reduce waste?
- Methodological Answer : Replace traditional phosgene routes with urea-mediated coupling of ethylphenylamine using ionic liquid catalysts (e.g., [BMIM][BF4]) under microwave irradiation. Monitor reaction progress via <sup>1</sup>H NMR (disappearance of NH2 peaks at δ 5.2 ppm). Atom economy improves from 65% to >85% with solvent recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
